molecular formula C13H10Cl2N2O B3073910 N-(4-Aminophenyl)-2,6-dichlorobenzamide CAS No. 1018457-96-9

N-(4-Aminophenyl)-2,6-dichlorobenzamide

Cat. No.: B3073910
CAS No.: 1018457-96-9
M. Wt: 281.13 g/mol
InChI Key: WQGXLGFLQQZGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2,6-dichlorobenzamide is an organic compound with a molecular structure that includes an aminophenyl group and a dichlorobenzamide moiety

Properties

IUPAC Name

N-(4-aminophenyl)-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(15)12(10)13(18)17-9-6-4-8(16)5-7-9/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGXLGFLQQZGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2,6-dichlorobenzamide typically involves the reaction of 4-aminophenylamine with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2,6-dichlorobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2,6-dichlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Biological Activity

N-(4-Aminophenyl)-2,6-dichlorobenzamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

  • Chemical Structure : this compound features an aminophenyl group attached to a benzamide structure with two chlorine atoms at the 2 and 6 positions. This configuration is crucial for its biological activity.
  • CAS Number : 293737-94-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects depending on the target enzyme involved.
  • Potential Targets : Similar compounds have been reported to interact with DNA methyltransferases (DNMTs), which are crucial for regulating gene expression through epigenetic modifications.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities:

  • Antimicrobial Activity : The compound has been explored for its potential to inhibit the growth of various bacterial strains. Its structural analogs have shown significant antimicrobial effects, suggesting that this compound may possess similar properties.
  • Anticancer Activity : Studies have indicated that this compound may act as an anticancer agent by targeting cancer cell proliferation pathways. It has been investigated for its efficacy against different cancer cell lines, demonstrating potential as a therapeutic agent.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

Study ReferenceFindings
A series of novel substituted analogues showed increased selectivity against human adenovirus (HAdV) with IC50 values in the low micromolar range.
Investigated as a biochemical probe for studying enzyme interactions; potential therapeutic properties explored in antimicrobial and anticancer contexts.
Similar compounds reported to inhibit DNA methyltransferases, suggesting epigenetic modulation as a mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2,6-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2,6-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.